molecular formula C6H6ClNO4S B1451859 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 1000932-01-3

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1451859
CAS No.: 1000932-01-3
M. Wt: 223.63 g/mol
InChI Key: POMZQIUIOJIHIN-UHFFFAOYSA-N
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Description

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a synthetic organic compound with a unique structure that makes it valuable in various fields of chemistry, biology, and industrial applications. This compound features a pyrrole ring substituted with chlorosulfonyl and carboxylic acid groups, along with a methyl group, giving it distinct reactivity and functional properties.

Preparation Methods

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be synthesized through several routes. One common method involves the chlorosulfonation of 1-methyl-1H-pyrrole-2-carboxylic acid, where chlorosulfonic acid is used as the chlorosulfonating agent under controlled conditions. Industrial production methods often optimize reaction conditions for yield and purity, employing advanced techniques such as continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various reactions, including substitution, reduction, and coupling reactions. It reacts with nucleophiles, leading to substitution of the chlorosulfonyl group. Reductive conditions can transform the chlorosulfonyl group into other functional groups, while coupling reactions with appropriate reagents can extend the molecular framework. Major products depend on the chosen reagents and reaction conditions, with common reagents including nucleophiles like amines and reducing agents like lithium aluminum hydride.

Scientific Research Applications

4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid finds applications in multiple scientific research fields. In chemistry, it serves as an intermediate for synthesizing complex organic molecules. In biology, it can be used to modify biomolecules, aiding in studies of protein function and interactions. The compound also holds potential in medicinal chemistry for developing drug candidates, given its functional versatility. Additionally, its reactivity makes it valuable in industrial processes, including polymer synthesis and material science.

Mechanism of Action

The effects of 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid arise from its ability to interact with various molecular targets. The chlorosulfonyl group facilitates nucleophilic substitution, enabling modifications of organic structures. Its interactions with biomolecules can alter protein conformations and functions, impacting biological pathways. Specific molecular targets and pathways depend on the application and environment in which the compound is used.

Comparison with Similar Compounds

Compared to other compounds with similar functional groups, 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid stands out due to its combination of a pyrrole ring and the unique arrangement of substituents. This combination enhances its reactivity and versatility. Similar compounds include chlorosulfonated aromatic acids and other pyrrole derivatives, but this particular compound's specific structure and functional groups confer distinct chemical behavior and application potential.

Hopefully, this sheds light on the multifaceted nature of this compound. Got any follow-up questions or new directions you’d like to explore?

Properties

IUPAC Name

4-chlorosulfonyl-1-methylpyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO4S/c1-8-3-4(13(7,11)12)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMZQIUIOJIHIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000932-01-3
Record name 4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Reactant of Route 4
4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid
Reactant of Route 6
4-(chlorosulfonyl)-1-methyl-1H-pyrrole-2-carboxylic acid

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